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Compound of Interest

Compound Name: N,N'-Dimethyl-1,3-propanediamine

Cat. No.: B093990

An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethyl-1,3-propanediamine

Abstract

N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7), a versatile aliphatic diamine, is a
critical intermediate in the synthesis of a wide range of industrial and pharmaceutical products,
including surfactants, epoxy resin hardeners, and corrosion inhibitors.[1] Its utility is derived
from the distinct reactivity of its primary and tertiary amine functional groups. A thorough
understanding of its molecular structure is paramount for quality control, reaction monitoring,
and research applications. This guide provides a comprehensive analysis of the spectral data
of N,N-Dimethyl-1,3-propanediamine, leveraging Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed molecular fingerprint. As a
self-validating system, the data from each technique corroborates the others, offering a holistic
and trustworthy structural elucidation.

Molecular Structure and Spectroscopic Assignment
Framework

The structure of N,N-Dimethyl-1,3-propanediamine (CsH14N2z) features a three-carbon (propyl)
chain linking a primary amine (-NHz) at one terminus and a tertiary dimethylamine (-N(CH3s)2) at
the other.[2] This asymmetric arrangement results in five unique carbon environments and five
distinct sets of protons, which form the basis of our spectroscopic analysis.
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Caption: Molecular structure of N,N-Dimethyl-1,3-propanediamine with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a
molecule. For amines, the electronegative nitrogen atom deshields adjacent protons and
carbons, causing their signals to appear at a higher chemical shift (downfield).[3]

Experimental Protocol: NMR Sample Preparation

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

o Sample Preparation: Dissolve 5-25 mg of N,N-Dimethyl-1,3-propanediamine in a suitable
deuterated solvent (e.g., CDCIz) in a 5 mm NMR tube.[1] For 13C NMR, a more concentrated
sample (20-100 mg) is often required.[1]

o Deuterium Exchange (Optional for tH NMR): To confirm the identity of the labile N-H protons,
a "D20 shake" can be performed. After acquiring an initial spectrum, a drop of deuterium
oxide (D20) is added to the tube, the sample is shaken, and the spectrum is re-acquired.
The exchange of N-H for N-D results in the disappearance of the N-H signal from the
spectrum.[4]

o Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz
or higher. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2
seconds for *H NMR.[1] For 3C NMR, a proton-decoupled experiment is standard.

'H NMR Spectral Analysis

The *H NMR spectrum is characterized by five distinct signals. The protons on carbons
adjacent to nitrogen (a-protons) are deshielded and appear downfield.[3] The labile primary
amine protons typically appear as a broad signal that does not couple with adjacent protons
due to rapid chemical exchange.[3]

Table 1: Expected *H NMR Spectral Data
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Expected
Chemical Shift  Multiplicity Integration Rationale

(6, ppm)

Signal
Assignment

Protons on
two equivalent
methyl groups
attached to the
tertiary

-N(CHs)2 ~2.21 Singlet (s) 6H

nitrogen.

o-protons to the

tertiary amine,
-N-CHa- (C1) ~2.32 Triplet (t) 2H deshielded.

Coupled to C2

protons.

B-protons, less
deshielded than
~1.65 Quintet (p) 2H o-protons.
Coupled to C1
and C3 protons.

-CH2-CH2-CHz2-
(C2)

o-protons to the

primary amine,
-CHz2-NHz (C3) ~2.68 Triplet (t) 2H deshielded.

Coupled to C2

protons.

| -NH2 | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 2H | Labile protons of the primary amine;
signal is broad and its position is concentration-dependent.[3] |

Note: Specific chemical shift values are predictive based on typical ranges for aliphatic amines.

[31L5][6]

13C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum will display five signals, one for each chemically
unique carbon atom. The deshielding effect of nitrogen is more pronounced in 33C NMR, with
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carbons directly bonded to nitrogen appearing significantly downfield compared to simple
alkanes.[3][4]

Table 2: Expected 3C NMR Spectral Data

Expected Chemical Shift

Carbon Assignment Rationale
(3, ppm)

Methyl carbons attached
-N(CHs)2 (C4IC5) ~45.5 . .

to the tertiary nitrogen.
-N-CH2- (C1) ~57.2 a-carbon to the tertiary amine.

Central methylene carbon,
-CH2-CH2-CHz- (C2) ~29.5 least affected by the nitrogen

atoms.

| -CH2-NH2 (C3) | ~41.8 | a-carbon to the primary amine. |

Note: Chemical shift values are predictive based on typical ranges for aliphatic amines.
Carbons attached to nitrogen typically appear in the 30-60 ppm range.[3][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic
vibrational frequencies.[1] For N,N-Dimethyl-1,3-propanediamine, the key is to identify the
signatures of the primary amine in the presence of the tertiary amine and the aliphatic
backbone.

Experimental Protocol: Acquiring a Liquid Film IR
Spectrum

o Sample Application: Place one drop of the neat (undiluted) liquid sample onto the surface of
a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1]

o Film Formation: Place a second salt plate on top and gently press to form a thin, uniform
liquid film.
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» Data Acquisition: Mount the plates in the spectrometer's sample holder and record the
spectrum, typically over a range of 4000-400 cm~1.[1]

IR Spectral Interpretation

The IR spectrum provides clear, confirmatory evidence for the primary amine and the aliphatic
structure. A primary amine is characterized by a pair of N-H stretching bands, whereas a
tertiary amine has none.[4]

Table 3: Key IR Absorption Bands

Wavenumber . Vibrational Mode .
Intensity . Causality
(cm™?) Assignment
These two distinct
. peaks are a
3350 - 3250 (two . N-H Asymmetric & o ]
Medium . definitive signature
bands) Symmetric Stretch . .
of a primary amine
(-NHz).[4][8]
Characteristic of the
) ) sp3 C-H bonds in the
2950 - 2800 Strong C-H Aliphatic Stretch
methyl and methylene
groups.
This bending vibration
~1600 Medium N-H Bend (Scissoring) is also characteristic

of a primary amine.

Corresponds to the
stretching of the

1250 - 1020 Medium-Weak C-N Stretch carbon-nitrogen single
bonds in the molecule.

[8]

| 910 - 665 | Strong, Broad | N-H Wag | This out-of-plane bending vibration is another feature of
primary and secondary amines. |
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information through controlled
fragmentation of the molecule. For amines, two principles are key: the Nitrogen Rule and a-
cleavage.

» The Nitrogen Rule: An organic molecule containing an even number of nitrogen atoms will
have an even nominal molecular weight. N,N-Dimethyl-1,3-propanediamine has two nitrogen
atoms, and its molecular weight is 102.18 g/mol , consistent with this rule.[2][9]

e 0-Cleavage: This is the most common fragmentation pathway for amines. It involves the
homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[10][11] This
process is driven by the formation of a stable, resonance-stabilized iminium cation.[9]

Fragmentation Analysis

Upon electron ionization (El), N,N-Dimethyl-1,3-propanediamine forms a molecular ion (M*") at
m/z 102. This ion is energetically unstable and undergoes a-cleavage at one of two sites.

Fragmentation Pathways

[(CH3)2N-CH2-CH2-CH2-NH2]*
Molecular lon (M*")
m/z = 102

- «CH2CH2NH:2 - (CH3)2NCH2CH2-

S ———— e ———
- -~ - -~

- -
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Caption: Primary a-cleavage fragmentation pathways for N,N-Dimethyl-1,3-propanediamine.

The cleavage adjacent to the tertiary amine is highly favored because it results in a more
substituted, and therefore more stable, tertiary iminium cation. This explains why the fragment
at m/z 58 is the most abundant ion (the base peak) in the spectrum.[12]

Table 4: Major lons in the Electron lonization Mass Spectrum

. . Proposed Formation
m/z Relative Intensity .
Fragment lon Mechanism

102 Low [CsH1aN2]+ Molecular lon (M*")
a-Cleavage: Loss of

58 100% (Base Peak) [(CH3)2N=CH2]* *CH2CH2NH: radical
from M+,
Possible

44 Moderate [CH3NH=CHz]* rearrangement and

fragmentation product.

| 30 | Moderate | [CH2=NHz]* | a-Cleavage: Loss of (CH3)2NCH2CHze radical from M+". |

Data interpreted from the NIST Mass Spectrum for N,N-Dimethyl-1,3-propanediamine.[12]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and internally
consistent structural elucidation of N,N-Dimethyl-1,3-propanediamine. *H and 3C NMR define
the unique carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary
amine and aliphatic functional groups, and Mass Spectrometry verifies the molecular weight
and reveals characteristic fragmentation patterns dominated by a-cleavage. These spectral
data collectively serve as a definitive reference for researchers, scientists, and drug
development professionals engaged in the use or synthesis of this important chemical
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]

. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

. Video: NMR Spectroscopy Of Amines [jove.com]

. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
. Proton NMR Table [www2.chemistry.msu.edu]

. orgchemboulder.com [orgchemboulder.com]

. chem.libretexts.org [chem.libretexts.org]

. wikieducator.org [wikieducator.org]

°
(o] (0] ~ (o)) ()] EEN w N =

. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

e 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
e 11. chem.libretexts.org [chem.libretexts.org]

e 12. 1,3-Propanediamine, N,N-dimethyl- [webbook.nist.gov]

¢ To cite this document: BenchChem. ['N,N'-Dimethyl-1,3-propanediamine spectral data
(NMR, IR, Mass Spec)"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093990#n-n-dimethyl-1-3-propanediamine-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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